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Compound of Interest

Compound Name: Perfluamine

Cat. No.: B110025 Get Quote

Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for

Perfluorotributylamine (PFTBA), a perfluorinated tertiary amine with the chemical formula

N(C₄F₉)₃. Due to the ambiguity of the term "Perfluamine," this document focuses on PFTBA, a

well-characterized and widely used perfluorinated compound. PFTBA serves as a pertinent

example for researchers, scientists, and drug development professionals working with

fluorinated molecules. It is notably used as a calibrant for mass spectrometry and as a

component in artificial blood and electronic coolants.[1][2] This guide details its Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the

experimental protocols for acquiring such spectra.

Chemical Structure and Properties
IUPAC Name: 1,1,2,2,3,3,4,4,4-nonafluoro-N,N-bis(1,1,2,2,3,3,4,4,4-nonafluorobutyl)butan-

1-amine[3]

Molecular Formula: C₁₂F₂₇N[3]

Molecular Weight: 671.09 g/mol [3]

CAS Number: 311-89-7[3]

Mass Spectrometry Data
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Perfluorotributylamine is a standard compound for tuning and calibrating mass spectrometers,

particularly for electron ionization (EI) mode, due to its predictable fragmentation pattern.[1][4]

[5]

Key Mass Fragments
The electron ionization mass spectrum of PFTBA is characterized by a series of prominent

high-mass ions, making it an excellent calibrant for a wide mass range.

m/z
Relative Abundance

(Typical)
Plausible Fragment

69 High CF₃⁺

131 Moderate C₃F₅⁺

219 High C₄F₉⁺

264 Moderate C₅F₁₀N⁺

414 Low C₈F₁₆N⁺

502 Low C₉F₂₀N⁺

671 Very Low / Absent [M]⁺ (Molecular Ion)

Data sourced from NIST Mass Spectrometry Data Center and other spectroscopic databases.

[3][4][6]

Experimental Protocol: Gas Chromatography-Mass
Spectrometry (GC-MS)
A common method for analyzing PFTBA is through GC-MS.

Sample Preparation: PFTBA is a liquid and can be dissolved in a suitable solvent like

methanol or methyl-tert-butyl ether if necessary, though direct injection is also common.[2][3]

Gas Chromatography (GC):

Injector: Typically set at a high temperature (e.g., 280°C).[5]
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Carrier Gas: Helium is commonly used.

Column: A non-polar or medium-polarity column is suitable.

Oven Program: A temperature ramp is employed, for instance, starting at 60°C and

ramping up to 280°C.[5]

Mass Spectrometry (MS):

Ionization Mode: Electron Ionization (EI) at 70 eV is standard.[5]

Mass Analyzer: Quadrupole, ion trap, or high-resolution analyzers like FT-ICR can be

used.[5][7]

Detector: An electron multiplier is used for ion detection.[5]

Tuning: The instrument is tuned using the known fragmentation pattern of PFTBA itself.[5]

Infrared (IR) Spectroscopy Data
The IR spectrum of PFTBA is dominated by strong C-F bond stretching vibrations.

Characteristic IR Absorption Bands
Wavenumber (cm⁻¹) Intensity Assignment

~1300 - 1100 Very Strong C-F stretching modes

~750 - 650 Strong C-F bending modes

Note: Specific peak values can be found in spectral databases like the NIST WebBook.[8][9]

Experimental Protocol: Neat Liquid IR Spectroscopy
As PFTBA is a liquid at room temperature, its IR spectrum is conveniently measured "neat"

(undiluted).

Sample Preparation: A single drop of PFTBA is placed directly onto an IR-transparent salt

plate (e.g., NaCl or KBr).[3][10] A second salt plate is placed on top to create a thin liquid

film.[10]
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Instrument Setup:

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is used.

Spectral Range: Typically scanned from 4000 to 400 cm⁻¹.[11]

Background: A background spectrum of the clean salt plates is taken first for subtraction.

[11]

Data Acquisition: The sample holder with the salt plates is placed in the IR beam path, and

the spectrum is acquired. Multiple scans are averaged to improve the signal-to-noise ratio.

[11]

Alternative Method (ATR-FTIR): For viscous liquids or to simplify cleaning, Attenuated Total

Reflectance (ATR) is an excellent alternative. A drop of the sample is placed on the ATR

crystal (e.g., diamond or germanium), and the spectrum is recorded.[11][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy
Data
For perfluorinated compounds like PFTBA, ¹⁹F NMR is the most informative NMR technique. ¹H

NMR would only show signals from any hydrogen-containing impurities, and ¹³C NMR signals

are split by the attached fluorine atoms.

¹⁹F NMR Spectroscopy
The ¹⁹F NMR spectrum of PFTBA shows distinct signals for each of the chemically non-

equivalent fluorine environments in the butyl chains. The chemical shifts are typically

referenced to CFCl₃ at 0.0 ppm.
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Approximate Chemical Shift

(ppm)
Assignment Multiplicity

~ -81 -CF₃ Triplet

~ -121 -CF₂- (alpha to N) Multiplet

~ -124 -CF₂- (beta to N) Multiplet

~ -126 -CF₂- (gamma to N) Multiplet

Note: Exact chemical shifts and coupling constants can vary with the solvent and spectrometer

frequency. Data is available on platforms like SpectraBase, though full access may require a

subscription.[13]

Experimental Protocol: ¹⁹F NMR Spectroscopy
Acquiring high-quality ¹⁹F NMR spectra requires consideration of the unique properties of the

¹⁹F nucleus.

Sample Preparation: The PFTBA sample is dissolved in a deuterated solvent (e.g., CDCl₃) in

a standard NMR tube.

Instrument Setup:

Spectrometer: A high-field NMR spectrometer equipped with a probe capable of detecting

¹⁹F.

Locking and Shimming: The spectrometer is locked onto the deuterium signal of the

solvent and shimmed as usual.

Spectral Width: A very large spectral width (e.g., up to 500,000 Hz) should initially be used

for unknown compounds, as ¹⁹F chemical shifts span a wide range (over 500 ppm).[14]

Transmitter Offset: The center of the spectrum (transmitter offset) should be set to an

estimated value for the compound class, or to 0 ppm if completely unknown.[14]

Data Acquisition:
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A standard pulse sequence for ¹⁹F detection is used.

If proton coupling is not desired, a proton decoupling sequence can be applied.

The number of scans is adjusted based on the sample concentration.

Processing: After Fourier transformation, the spectrum is phased and baseline corrected.

The chemical shifts are referenced, typically to an internal or external standard like CFCl₃.

Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic

characterization of a liquid sample like Perfluorotributylamine.
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Logical Workflow for Spectroscopic Analysis of PFTBA
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Caption: Workflow for PFTBA Spectroscopic Analysis.

Mass Spectrometry Fragmentation Pathway
This diagram shows a simplified, conceptual pathway of how Perfluorotributylamine might

fragment in an electron ionization mass spectrometer.
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Conceptual Fragmentation of PFTBA in MS
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[C₈F₁₆N]⁺
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Further Fragmentation

[CF₃]⁺
(m/z 69)
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Caption: Conceptual PFTBA Fragmentation Pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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